molecular formula C17H16F3N5O3 B11093628 2-{6-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-6-oxohexyl}-1H-isoindole-1,3(2H)-dione

2-{6-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-6-oxohexyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11093628
M. Wt: 395.34 g/mol
InChI Key: IUOVRDHAJMRXAP-UHFFFAOYSA-N
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Description

2-{6-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-6-oxohexyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a trifluoromethyl group, an amino group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-6-oxohexyl}-1H-isoindole-1,3(2H)-dione typically involves multiple stepsThe final step involves the coupling of the triazole derivative with an isoindole derivative under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents .

Chemical Reactions Analysis

Types of Reactions

2-{6-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-6-oxohexyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-{6-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-6-oxohexyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{6-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-6-oxohexyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the amino group and triazole ring interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{6-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-6-oxohexyl}-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the triazole ring provides a versatile platform for further chemical modifications .

Properties

Molecular Formula

C17H16F3N5O3

Molecular Weight

395.34 g/mol

IUPAC Name

2-[6-[5-amino-3-(trifluoromethyl)-1,2,4-triazol-1-yl]-6-oxohexyl]isoindole-1,3-dione

InChI

InChI=1S/C17H16F3N5O3/c18-17(19,20)15-22-16(21)25(23-15)12(26)8-2-1-5-9-24-13(27)10-6-3-4-7-11(10)14(24)28/h3-4,6-7H,1-2,5,8-9H2,(H2,21,22,23)

InChI Key

IUOVRDHAJMRXAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)N3C(=NC(=N3)C(F)(F)F)N

Origin of Product

United States

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